molecular formula C6H8N2O2 B14195124 (2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS No. 869305-94-2

(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No.: B14195124
CAS No.: 869305-94-2
M. Wt: 140.14 g/mol
InChI Key: FVEJYPFCFIOGTI-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a unique organic compound characterized by its pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as high-throughput screening and atmospheric room temperature plasma (ARTP) mutagenesis have been employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Hydroxyoctanoic acid
  • Dimethyl sulfoxide
  • Succinic acid

Uniqueness

Compared to similar compounds, (2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid stands out due to its unique pyrrole ring structure and the presence of both amino and carboxylic acid functional groups.

Properties

CAS No.

869305-94-2

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-3-2-4(6(9)10)8-5(3)7/h4H,1-2H2,(H2,7,8)(H,9,10)/t4-/m0/s1

InChI Key

FVEJYPFCFIOGTI-BYPYZUCNSA-N

Isomeric SMILES

C=C1C[C@H](N=C1N)C(=O)O

Canonical SMILES

C=C1CC(N=C1N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.